

# JTV-519 (K201) Hemifumarate: A Technical Guide for Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | JTV-519 hemifumarate |           |
| Cat. No.:            | B8050390             | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative that has garnered significant attention in cardiovascular research for its potent antiarrhythmic and cardioprotective properties.[1][2][3] Structurally similar to the calcium channel blocker diltiazem, JTV-519's primary mechanism of action is distinct, focusing on the stabilization of the cardiac ryanodine receptor (RyR2).[1] This technical guide provides an in-depth overview of JTV-519, consolidating key quantitative data, detailing experimental protocols, and visualizing its core mechanisms to support its application in cardiac arrhythmia research.

## Core Mechanism of Action: RyR2 Stabilization

The fundamental cause of many cardiac arrhythmias is dysfunctional intracellular calcium (Ca<sup>2+</sup>) handling by cardiomyocytes.[4] A key contributor is the diastolic leakage of Ca<sup>2+</sup> from the sarcoplasmic reticulum (SR) through "leaky" RyR2 channels.[4][5] This leakage can lead to delayed afterdepolarizations (DADs), which are abnormal depolarizations that can trigger arrhythmias.[6]

JTV-519 exerts its primary therapeutic effect by directly targeting and stabilizing the RyR2 channel.[1] It binds to the RyR2 complex, locking it in its closed state during diastole.[1] This action effectively plugs the diastolic Ca<sup>2+</sup> leak, preventing the spontaneous Ca<sup>2+</sup> sparks and waves that can initiate arrhythmogenic events.[1]



The role of the accessory protein calstabin2 (also known as FKBP12.6) in the action of JTV-519 has been a subject of investigation. Some studies suggest that in pathological states like heart failure, RyR2 becomes PKA-hyperphosphorylated, leading to the dissociation of calstabin2, which destabilizes the channel.[7] In this context, JTV-519 is believed to enhance the binding affinity of calstabin2 back to the RyR2 complex, thereby restoring its stability.[8][9] [10] However, other research indicates that JTV-519 can suppress spontaneous Ca<sup>2+</sup> release and inhibit RyR2 activity even in the absence of calstabin2, suggesting a direct effect on the channel.[2][11][12]



JTV-519 Mechanism of Action on RyR2

Click to download full resolution via product page

JTV-519 stabilizes the RyR2 channel, preventing diastolic Ca2+ leak.

# **Quantitative Data Presentation**



The efficacy of JTV-519 has been quantified across various experimental models. The following tables summarize these findings.

Table 1: In Vitro Effects on Cardiomyocytes and SR

**Vesicles** 

| Parameter Parameter      | Model<br>System              | Condition                        | Treatment        | Result                                                                           | Citation |
|--------------------------|------------------------------|----------------------------------|------------------|----------------------------------------------------------------------------------|----------|
| SR Ca²+<br>Leakage       | HL-1<br>Cardiomyocyt<br>es   | Hypoxia (1%<br>O <sub>2</sub> )  | 1 μM JTV-<br>519 | 35%<br>reduction in<br>Ca <sup>2+</sup> leak                                     | [13][14] |
| SR Ca²+<br>Leakage       | HL-1<br>Cardiomyocyt<br>es   | Control (12%<br>O <sub>2</sub> ) | 1 μM JTV-<br>519 | 52%<br>reduction in<br>Ca <sup>2+</sup> leak                                     | [13][14] |
| RyR2 Gene<br>Expression  | HL-1<br>Cardiomyocyt<br>es   | Control (12%<br>O <sub>2</sub> ) | 1 μM JTV-<br>519 | 89% increase<br>in RyR2 gene<br>expression                                       | [13][14] |
| Ca²+ Spark<br>Frequency  | Murine<br>Cardiomyocyt<br>es | Ouabain-<br>induced              | 1 μM JTV-<br>519 | Significant<br>decrease in<br>Ca <sup>2+</sup> spark<br>frequency                | [4][5]   |
| [³H]ryanodine<br>binding | Rat RyR2                     | N/A                              | 50 μM K201       | Increased EC <sub>50</sub> for Ca <sup>2+</sup> activation from 180 nM to 260 nM | [2]      |
| I(K.ACh)<br>Inhibition   | Guinea-pig<br>atrial cells   | Carbachol-<br>induced            | JTV-519          | IC50 of 0.12<br>μΜ                                                               | [15]     |
| I(K.ACh)<br>Inhibition   | Guinea-pig<br>atrial cells   | Adenosine-<br>induced            | JTV-519          | IC <sub>50</sub> of 2.29<br>μΜ                                                   | [15]     |



# Table 2: Electrophysiological and Anti-Arrhythmic Effects in Animal Models



| Parameter                                 | Model<br>System                       | Condition             | Treatment                    | Result                                                               | Citation |
|-------------------------------------------|---------------------------------------|-----------------------|------------------------------|----------------------------------------------------------------------|----------|
| Sustained AF<br>Episodes                  | Canine<br>Sterile<br>Pericarditis     | Atrial Pacing         | 0.03<br>mg/kg/min<br>JTV-519 | Reduced<br>from $4.2 \pm 2.9$<br>to $0 \pm 0$<br>episodes (P < 0.01) | [16]     |
| Atrial Effective Refractory Period (AERP) | Canine<br>Sterile<br>Pericarditis     | Pacing at<br>200ms    | 0.03<br>mg/kg/min<br>JTV-519 | Prolonged<br>from 123 ± 18<br>to 143 ± 14<br>ms (P < 0.01)           | [16]     |
| Atrial Effective Refractory Period (AERP) | Canine<br>Sterile<br>Pericarditis     | Pacing at<br>300ms    | 0.03<br>mg/kg/min<br>JTV-519 | Prolonged<br>from 127 ± 18<br>to 151 ± 12<br>ms (P < 0.01)           | [16]     |
| Atrial Effective Refractory Period (AERP) | Canine<br>Sterile<br>Pericarditis     | Pacing at<br>400ms    | 0.03<br>mg/kg/min<br>JTV-519 | Prolonged<br>from $132 \pm 13$<br>to $159 \pm 9$ ms<br>(P < 0.01)    | [16]     |
| Cardiac<br>Function                       | Mice with<br>Myocardial<br>Infarction | Post-MI               | JTV-519                      | Increased Ejection Fraction to 45.8% (vs. 31.1% in placebo)          | [8]      |
| Exercise-<br>induced<br>Arrhythmias       | Calstabin-<br>2+/- Mice               | Exercise              | 0.5 mg/kg/hr<br>JTV-519      | Significantly<br>fewer<br>arrhythmias                                | [9]      |
| Stretch-<br>induced VF                    | Rabbit Hearts                         | Mechanical<br>Stretch | 1 μmol/L JTV-<br>519         | Abolished<br>stretch-<br>induced                                     | [17]     |



acceleration of Ventricular Fibrillation

## **Detailed Experimental Protocols**

Reproducibility is paramount in scientific research. This section details key methodologies used in the study of JTV-519.

## **Cardiomyocyte Isolation and Calcium Imaging**

This protocol is adapted from studies investigating Ca<sup>2+</sup> leak in isolated murine cardiomyocytes.[4]

- Cell Isolation: Adult FVB/N mice are heparinized and anesthetized. Hearts are rapidly
  excised and subjected to Langendorff perfusion with a Ca<sup>2+</sup>-free solution, followed by
  enzymatic digestion (e.g., with collagenase and protease) to isolate ventricular
  cardiomyocytes.
- Solutions: Cells are superfused with Tyrode's solution containing (in mmol/L): 136 NaCl, 5
   KCl, 3 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[4]
- Calcium Imaging:
  - Cardiomyocytes are loaded with a fluorescent Ca<sup>2+</sup> indicator (e.g., Fura-4F AM).
  - Cells are electrically field-stimulated at a defined frequency (e.g., 1 Hz).
  - A confocal microscope is used in line-scan mode to record intracellular Ca<sup>2+</sup> transients and spontaneous Ca<sup>2+</sup> release events (sparks and waves) during steady-state pacing and in periods of prolonged diastole.
- Drug Application: JTV-519 (e.g., 1 μmol·L<sup>-1</sup>) is added to the superfusion solution to assess its effects on Ca<sup>2+</sup> handling. Ouabain (e.g., 100 μmol·L<sup>-1</sup>) can be used to induce SR Ca<sup>2+</sup> overload and leak.[4]





Experimental Workflow: Cardiomyocyte Ca2+ Imaging

Click to download full resolution via product page

Workflow for isolating cardiomyocytes and assessing Ca2+ dynamics.



#### **Canine Model of Atrial Fibrillation**

This protocol is based on a canine sterile pericarditis model used to evaluate the anti-AF effects of JTV-519.[16]

- Model Induction: Sterile pericarditis is induced in dogs to create a substrate for atrial fibrillation (AF). This inflammatory model promotes the electrical remodeling that facilitates AF.
- Electrophysiological Study:
  - Under anesthesia, multipolar electrode catheters are positioned in the atria.
  - Baseline parameters are measured, including atrial effective refractory period (AERP) and intra-atrial conduction time.
  - AF/atrial flutter is induced using rapid atrial pacing. The number and duration of sustained
     (>30 sec) episodes are recorded.
- Drug Infusion: A continuous intravenous infusion of JTV-519 is administered at a specified dose (e.g., 0.03 mg/kg/min).[16]
- Post-Drug Evaluation: After a stabilization period, the electrophysiological study is repeated.
   The inducibility of AF/flutter and changes in AERP and conduction time are compared to baseline values to determine the drug's efficacy.

### [3H]Ryanodine Binding Assay

This biochemical assay directly measures the interaction of compounds with the RyR2 channel. [2][11]

- Preparation of SR Microsomes: Sarcoplasmic reticulum vesicles are isolated from cardiac tissue (e.g., rat ventricle) or from HEK-293 cells engineered to express RyR2.
- Binding Reaction:
  - A reaction mixture is prepared containing SR microsomes, [3H]ryanodine (a radioligand that binds to the open state of the RyR2 channel), and varying concentrations of free Ca<sup>2+</sup>.



- The assay is performed in the presence and absence of JTV-519 (K201).
- Quantification: After incubation, the mixture is filtered through glass fiber filters to separate bound from free [3H]ryanodine. The radioactivity retained on the filters is measured using liquid scintillation counting.
- Analysis: The data are used to determine how JTV-519 affects the Ca<sup>2+</sup>-dependent
  activation of ryanodine binding, providing insight into its effect on the channel's open
  probability. An increase in the EC<sub>50</sub> for Ca<sup>2+</sup> activation indicates that JTV-519 stabilizes the
  closed state of the channel.[2]

#### **Conclusion and Future Directions**

**JTV-519 hemifumarate** is a potent RyR2 stabilizing agent with demonstrated efficacy in reducing the arrhythmogenic substrate of diastolic SR Ca<sup>2+</sup> leak. Its ability to suppress atrial and ventricular arrhythmias in various preclinical models makes it a valuable tool for research and a promising candidate for therapeutic development.[3][16]

Future research should focus on:

- Developing derivatives with higher specificity for RyR2 to minimize potential off-target effects on other ion channels.[18]
- Clarifying the precise binding site of JTV-519 on the RyR2 macromolecular complex.
- Conducting further clinical trials to establish its safety and efficacy in patient populations with conditions like atrial fibrillation and heart failure.[19]

This guide provides a foundational resource for scientists aiming to leverage JTV-519 in their research to better understand and combat cardiac arrhythmias.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. JTV-519 Wikipedia [en.wikipedia.org]
- 2. K201 (JTV519) suppresses spontaneous Ca2+ release and [3H]ryanodine binding to RyR2 irrespective of FKBP12.6 association PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac ryanodine receptor in metabolic syndrome: is JTV519 (K201) future therapy? -PMC [pmc.ncbi.nlm.nih.gov]
- 4. JTV519 (K201) reduces sarcoplasmic reticulum Ca2+ leak and improves diastolic function in vitro in murine and human non-failing myocardium PMC [pmc.ncbi.nlm.nih.gov]
- 5. JTV519 (K201) reduces sarcoplasmic reticulum Ca<sup>2+</sup> leak and improves diastolic function in vitro in murine and human non-failing myocardium PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ryanodine receptor channel as a molecular motif in atrial fibrillation: pathophysiological and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Stabilization of cardiac ryanodine receptor prevents intracellular calcium leak and arrhythmias PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hypoxia-Induced Sarcoplasmic Reticulum Ca2+ Leak Is Reversed by Ryanodine Receptor Stabilizer JTV-519 in HL-1 Cardiomyocytes PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of JTV-519, a novel cardioprotective drug, on potassium currents and experimental atrial fibrillation in guinea-pig hearts PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiarrhythmic effects of JTV-519, a novel cardioprotective drug, on atrial fibrillation/flutter in a canine sterile pericarditis model PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of JTV-519 on stretch-induced manifestations of mechanoelectric feedback [pubmed.ncbi.nlm.nih.gov]
- 18. Calmodulin kinase II, sarcoplasmic reticulum Ca2+ leak, and atrial fibrillation PMC [pmc.ncbi.nlm.nih.gov]



- 19. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [JTV-519 (K201) Hemifumarate: A Technical Guide for Cardiac Arrhythmia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8050390#jtv-519-hemifumarate-for-cardiac-arrhythmia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com